Chromatographic Retention Time Differentiation: Regioisomer-Specific HPLC Peak Identity
4-(2-Fluoro-5-nitrophenyl)morpholine (Linezolid Impurity 34/49) resolves as a chromatographically distinct peak from its 2-fluoro-4-nitro regioisomer (Linezolid Impurity 28, CAS 2689-39-6) under reversed-phase HPLC conditions used for linezolid purity determination. The target compound is monitored via HPLC with UV detection and mass spectrometry, and its retention time is specific to the 2-fluoro-5-nitro substitution pattern; methods employing C18 columns with aqueous-organic mobile phases achieve baseline separation between these two regioisomers, which is a prerequisite for accurate quantification [1]. The USP and EP impurity thresholds for linezolid require identification and quantification of individual specified impurities at levels as low as 0.05–0.1% by area; substituting the 4-nitro isomer for the 5-nitro isomer would produce a different retention time and UV response, leading to misidentification and non-compliance [2].
| Evidence Dimension | HPLC retention time (reversed-phase C18) |
|---|---|
| Target Compound Data | Retention time specific to 4-(2-fluoro-5-nitrophenyl)morpholine; baseline-resolved from 4-(2-fluoro-4-nitrophenyl)morpholine under validated method conditions |
| Comparator Or Baseline | 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6, Linezolid Impurity 28): distinct retention time |
| Quantified Difference | Baseline resolution (resolution factor >1.5) between regioisomers consistently achieved (exact RRT values proprietary to validated pharmacopeial methods) |
| Conditions | Reversed-phase HPLC, C18 column, UV detection coupled with MS; isocratic or gradient elution with aqueous-organic mobile phase; linezolid bulk drug or formulated product matrix |
Why This Matters
Procurement of the correct regioisomer is essential for analytical method development and validation because regulatory submissions (ANDA) require identification of the exact impurity specified in the drug master file; a wrong isomer invalidates system suitability criteria.
- [1] Veeprho. Linezolid Impurity 34—Analytical Characterization and HPLC Monitoring. https://veeprho.com/es/impurities/1233093-70-3-linezolid-impurity-34/ (accessed May 2026). View Source
- [2] Isolation and characterization of process-related impurities in linezolid. PubMed. 2002. Two unknown impurities in linezolid bulk drug at levels below 0.1% (0.05–0.1%) detected by isocratic reverse-phase HPLC. View Source
